molecular formula C7H8N2O2 B3022603 4-(Methylamino)pyridine-2-carboxylic acid CAS No. 872696-24-7

4-(Methylamino)pyridine-2-carboxylic acid

Cat. No.: B3022603
CAS No.: 872696-24-7
M. Wt: 152.15 g/mol
InChI Key: DGQGIUNYNBRAKU-UHFFFAOYSA-N
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Description

4-(Methylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Target of Action

Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s worth noting that carboxylic acids can react with alcohols to form esters in a process called fischer esterification . They can also react with amines to form amides . These reactions could potentially be relevant to the action of 4-(Methylamino)pyridine-2-carboxylic acid.

Biochemical Pathways

It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon–carbon bonds and could affect various biochemical pathways.

Pharmacokinetics

Its molecular weight of 15215 g/mol suggests that it could potentially be absorbed and distributed in the body

Result of Action

It’s known that similar compounds can show strong antiparasitic activity , suggesting that this compound could potentially have similar effects.

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound could potentially be influenced by the reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)pyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow systems and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-(Methylamino)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Methylamino)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group, known for its use as a nucleophilic catalyst.

    2-Methylpyridine-4-carboxylic acid: Another pyridine derivative with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

Uniqueness

4-(Methylamino)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylamino group enhances its nucleophilicity, making it a valuable catalyst in various organic reactions.

Properties

IUPAC Name

4-(methylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGIUNYNBRAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270784
Record name 4-(Methylamino)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872696-24-7
Record name 4-(Methylamino)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872696-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylamino)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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